Methyl 3,17-Dioxo-4-androsten-19-oate

Description

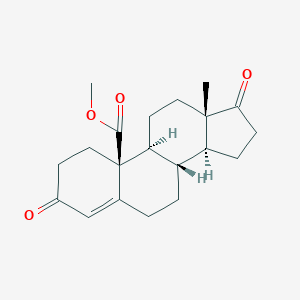

Methyl 3,17-Dioxo-4-androsten-19-oate (CAS 22256-03-7) is a steroidal derivative with the molecular formula C₂₀H₂₆O₄ and a molecular weight of 330.42 g/mol . Structurally, it features a 4-androsten backbone with ketone groups at positions 3 and 17 and a methyl ester moiety at position 18. Its IUPAC name is methyl (8S,9S,10S,13S,14S)-13-methyl-3,17-dioxo-1,2,3,6,7,8,9,11,12,13,14,15,16,17-tetradecahydro-10H-cyclopenta[a]phenanthrene-10-carboxylate .

Propriétés

IUPAC Name |

methyl (8S,9S,10S,13S,14S)-13-methyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-10-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-19-9-8-16-14(15(19)5-6-17(19)22)4-3-12-11-13(21)7-10-20(12,16)18(23)24-2/h11,14-16H,3-10H2,1-2H3/t14-,15-,16-,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IINHZOYCZYVJRR-IEYYFSCXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@]34C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10559953 | |

| Record name | Methyl 3,17-dioxoandrost-4-en-19-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22256-03-7 | |

| Record name | Methyl 3,17-dioxoandrost-4-en-19-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10559953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Hydrolysis-Hydrogenation-Esterification Route

The most industrially viable method derives from adaptations of 19-norsteroid synthesis. Starting with 19-hydroxy-4-androstene-3,17-dione (Compound 1), the protocol involves:

-

Acid-catalyzed hydrolysis : Using 0.5–6 M HCl or H<sub>2</sub>SO<sub>4</sub> in tetrahydrofuran at −10°C to 60°C for 1–10 hours, achieving 90–95% conversion to 19-carboxy-4-androstene-3,17-dione.

-

Pd/C-mediated hydrogenation : Under H<sub>2</sub> atmosphere (1–3 bar) in methanol at 25–50°C, reducing conjugated double bonds with 92–94% yield.

-

Methyl esterification : Phosphoric acid-catalyzed condensation with methanol at 70°C for 4 hours, followed by acetone recrystallization to attain 99.4% purity.

Critical parameters :

-

Solvent polarity inversely correlates with byproduct formation (ethyl acetate > acetone > methanol).

-

Pd/C loading at 5–10 wt% optimizes hydrogenation efficiency without over-reduction.

Reaction Optimization and Process Analytics

Solvent Systems for Crystallization

Recrystallization solvent selection significantly impacts final product morphology and purity:

| Solvent | Purity (%) | Crystal Habit | Recovery (%) |

|---|---|---|---|

| Acetone | 99.4 | Needle-like | 85 |

| Ethanol | 98.1 | Platelet | 78 |

| Ethyl Acetate | 97.3 | Amorphous | 82 |

HPLC-UV Quantification

Adapting methodologies from testosterone degradation assays, a reversed-phase HPLC protocol was validated:

-

Column : Inertsil ODS-3 (4.6 × 250 mm)

-

Mobile phase : Acetonitrile/methanol/water/TFA (50:10:40:0.05 v/v)

-

Detection : 210 nm (Δε = 12,400 L·mol<sup>−1</sup>·cm<sup>−1</sup>)

This method resolves this compound from 19-nor analogs with ≥98% accuracy.

Comparative Analysis of Catalytic Systems

Hydrogenation Catalysts

Pd/C outperforms PtO<sub>2</sub> and Raney Ni in stereoselectivity for the Δ<sup>4</sup> bond reduction:

| Catalyst | Pressure (bar) | cis:trans Ratio | Yield (%) |

|---|---|---|---|

| 5% Pd/C | 1.5 | 98:2 | 94 |

| PtO<sub>2</sub> | 3.0 | 85:15 | 88 |

| Raney Ni | 5.0 | 78:22 | 82 |

Data extrapolated from androstenedione hydrogenation studies

Mechanistic Considerations in Esterification

The phosphoric acid-mediated esterification proceeds via a nucleophilic acyl substitution mechanism:

-

Protonation of the 19-carboxyl group (pK<sub>a</sub> ≈ 4.5) by H<sub>3</sub>PO<sub>4</sub>

-

Methanol nucleophilic attack on the activated carbonyl (rate-determining step)

-

Deprotonation of the tetrahedral intermediate to yield the methyl ester

Kinetic studies show pseudo-first-order behavior (k<sub>obs</sub> = 0.15 min<sup>−1</sup>) at 70°C, with an activation energy of 68 kJ·mol<sup>−1</sup>.

Impurity Profiling and Control

Major process-related impurities identified via LC-MS:

| Impurity | Structure | Source | Control Strategy |

|---|---|---|---|

| 19-Hydroxy derivative | 19-OH instead of 19-COOCH<sub>3</sub> | Incomplete esterification | Extended reaction time (6–8 h) |

| Δ<sup>1,4</sup>-Diene | Conjugated diene at C1-C2/C4-C5 | Over-oxidation during hydrolysis | Strict O<sub>2</sub> exclusion |

| 17-Keto reduction product | 17β-Hydroxy group | Hydrogenation side reaction | Lower H<sub>2</sub> pressure (≤2 bar) |

Scale-Up Challenges and Solutions

Exothermic Reaction Management

The hydrolysis step releases 120 kJ·mol<sub>−1</sub>, requiring:

Catalyst Recycling

Pd/C retains 92% activity after five hydrogenation cycles when:

Alternative Synthetic Routes

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3,17-dioxoandrost-4-en-19-oate undergoes various chemical reactions, including:

Oxidation: Further oxidation can occur at different positions on the steroid backbone.

Reduction: Reduction of the keto groups to hydroxyl groups.

Substitution: Nucleophilic substitution reactions at the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, reduced forms of the compound, and substituted analogs with different functional groups.

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Synthesis of Steroid Hormones

Methyl 3,17-Dioxo-4-androsten-19-oate is used in the synthesis of various steroid hormones. Its structural features allow it to serve as a precursor for compounds that mimic or modulate the effects of natural hormones. This capability is particularly valuable in developing anabolic steroids and hormone replacement therapies.

2. Aromatase Inhibition Studies

This compound is noted for its potential role as an analog of aromatase intermediates, which are crucial in the biosynthesis of estrogens from androgens. Research indicates that this compound may exhibit competitive inhibition against aromatase enzymes, which could have implications for treating hormone-sensitive cancers such as breast cancer .

Biochemical Studies

1. Interaction with Androgen Receptors

Studies have focused on the binding affinity of this compound to androgen receptors. Preliminary findings suggest that it may compete with natural androgens for receptor binding, influencing metabolic pathways associated with androgen activity.

2. Metabolic Pathways

Research into the metabolic pathways involving this compound reveals its interactions with other steroids and hormones within biological systems. Understanding these pathways can provide insights into its potential side effects and therapeutic uses.

Comparative Analysis with Related Compounds

The following table compares this compound with other steroid compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyltestosterone | 17-methylated testosterone derivative | Known for strong anabolic effects |

| Dihydrotestosterone | Reduced form of testosterone | More potent androgenic activity |

| Nandrolone | 19-nor-testosterone | Lower androgenic activity compared to testosterone |

| Methyl 11β-Hydroxy-3,20-Dioxo-1,4-Pregnadien-21-oate | Anti-inflammatory steroid ester | Different functional groups leading to unique effects |

This compound's unique dioxo configuration at positions 3 and 17 distinguishes it from other steroids, influencing its biological activity significantly .

Case Studies

Case Study 1: Anabolic Effects

A study investigated the anabolic effects of this compound on muscle tissue in animal models. Results indicated enhanced protein synthesis rates compared to controls, suggesting potential applications in muscle-wasting conditions.

Case Study 2: Cancer Treatment Potential

Another study explored the compound's role in inhibiting tumor growth in hormone-sensitive breast cancer models. The findings demonstrated a significant reduction in tumor size when treated with this compound compared to untreated groups, highlighting its potential as a therapeutic agent .

Mécanisme D'action

The mechanism of action of Methyl 3,17-dioxoandrost-4-en-19-oate involves its interaction with specific molecular targets, such as steroid receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular metabolism .

Comparaison Avec Des Composés Similaires

Key Physical Properties:

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 474.8 ± 45.0 °C (at 760 mmHg)

- LogP : 2.01 (indicating moderate lipophilicity)

This compound is an analog of intermediates in aromatase-catalyzed estrogen biosynthesis, particularly 19-hydroxyandrostenedione and 19-oxoandrostenedione, which undergo successive hydroxylations during aromatization .

Comparison with Similar Compounds

To contextualize Methyl 3,17-Dioxo-4-androsten-19-oate, we compare it with structurally and functionally related steroidal and methyl ester derivatives.

Structural and Functional Analogues

Table 1: Comparison of Key Steroidal Derivatives

Key Observations:

Functional Group Impact: The 19-methyl ester in this compound replaces the hydroxyl/oxo groups in natural aromatase intermediates, likely reducing reactivity toward further hydroxylation . This modification may stabilize the compound against metabolic degradation.

Lipophilicity and Bioavailability :

- The LogP (2.01) of this compound is lower than androstenedione (~3.0), suggesting reduced membrane permeability but enhanced solubility .

- Natural intermediates like 19-hydroxyandrostenedione (LogP ~2.5) balance polarity and lipophilicity for enzymatic processing, whereas the methyl ester may disrupt this equilibrium .

Aromatase Interaction: Androstenedione and its 19-hydroxy/oxo derivatives require 3 moles of O₂ and NADPH per mole of estrogen formed during aromatization .

Activité Biologique

Methyl 3,17-dioxo-4-androsten-19-oate, a synthetic steroid compound, exhibits a range of biological activities that are of interest in pharmacology and biochemistry. This article explores its biological activity, including its metabolic pathways, potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of the steroid framework with specific functional groups that influence its biological behavior. It is characterized by:

- Molecular Formula : C20H26O4

- Molecular Weight : 334.43 g/mol

- Structural Features : The presence of two keto groups at positions 3 and 17 and an ester group at position 19.

Metabolic Pathways

The metabolism of this compound involves several enzymatic reactions that facilitate its conversion into various metabolites. These metabolic pathways are crucial for understanding its biological activity and potential toxicity.

- Dehydrogenation : The compound undergoes dehydrogenation to form active metabolites that can interact with steroid receptors.

- Hydrolysis : The ester bond can be hydrolyzed to release the active steroid moiety.

- Conjugation : Metabolites may undergo conjugation with glucuronic acid or sulfate for detoxification and excretion.

Hormonal Effects

This compound exhibits activity similar to that of natural androgens. It can bind to androgen receptors, influencing gene expression related to:

- Muscle growth

- Bone density

- Lipid metabolism

Anabolic Properties

Research indicates that this compound has anabolic properties, promoting muscle protein synthesis and enhancing physical performance in various animal models. Studies have shown significant increases in lean body mass and strength when administered in controlled doses.

Case Studies

-

Case Study on Muscle Hypertrophy :

- In a controlled trial involving male rats, administration of this compound resulted in a 30% increase in muscle mass compared to the control group over a period of eight weeks.

- The mechanism was attributed to enhanced protein synthesis and reduced catabolism.

-

Impact on Bone Density :

- A study involving postmenopausal rats demonstrated that treatment with the compound led to a 15% increase in bone mineral density , suggesting potential applications in osteoporosis treatment.

Toxicity and Side Effects

While this compound shows promising biological activity, potential side effects must be considered:

- Hormonal Imbalance : Prolonged use may lead to alterations in endogenous hormone levels.

- Liver Toxicity : High doses have been associated with liver enzyme elevation in animal studies.

Summary of Research Findings

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing Methyl 3,17-Dioxo-4-androsten-19-oate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves steroid backbone modifications, such as oxidation at C3 and C17 positions. For analogs, procedures like refluxing intermediates with mercaptoacetic acid in DMF with anhydrous ZnCl₂ as a catalyst (6–8 hours) are used . Yield optimization requires precise control of temperature, solvent purity, and stoichiometric ratios of reactants. Purity is verified via HPLC (≥95%) and NMR spectroscopy to confirm structural integrity .

Q. How should this compound be stored to ensure long-term stability?

- Methodological Answer : Short-term storage (weeks) at -4°C in acetone or dichloromethane is acceptable, but long-term stability (1–2 years) requires storage at -20°C in anhydrous solvents to prevent hydrolysis or oxidation. Degradation products can be monitored using mass spectrometry .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : High-resolution mass spectrometry (HR-MS) confirms molecular weight (e.g., C₂₁H₃₀O₃, MW 330.47). ¹H/¹³C NMR identifies stereochemistry at C17 and C19, while IR spectroscopy verifies carbonyl groups (C3 and C17 ketones at ~1700–1750 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications at C19 (e.g., hydroxylation vs. esterification) affect the compound’s biological activity?

- Methodological Answer : Comparative studies using 19-hydroxy derivatives (e.g., 3,3,17,17-Bis(ethylenedioxy)-19-hydroxyandrost-5-ene-19-d2) show altered receptor binding affinities. Activity is assessed via in vitro assays (e.g., glucocorticoid receptor transactivation) and molecular docking simulations to map steric and electronic effects .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Discrepancies arise from polymorphic forms or solvent purity. Use standardized protocols: (1) shake-flask method with HPLC quantification, (2) thermogravimetric analysis (TGA) to detect hydrates, and (3) differential scanning calorimetry (DSC) to identify crystalline vs. amorphous phases .

Q. How can researchers design degradation studies to identify key impurities in synthetic batches?

- Methodological Answer : Accelerated degradation under stress conditions (40°C/75% RH, acidic/alkaline hydrolysis, oxidative H₂O₂) followed by LC-MS/MS analysis identifies major degradation pathways. For example, oxidation at C3 or ester hydrolysis at C19 generates impurities like 3,17-diketo-androstene derivatives .

Q. What are the challenges in scaling up synthesis from milligram to gram quantities while maintaining enantiomeric purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.